1-Ethoxy-3-methoxy-5-nitrobenzene
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Overview
Description
1-Ethoxy-3-methoxy-5-nitrobenzene is an aromatic compound characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products:
Reduction: 1-Ethoxy-3-methoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-methoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
- 1-Methoxy-3-nitrobenzene
- 1-Ethoxy-4-nitrobenzene
- 1-Methoxy-4-nitrobenzene
Comparison: 1-Ethoxy-3-methoxy-5-nitrobenzene is unique due to the specific positions of its functional groups, which influence its chemical reactivity and physical properties. Compared to 1-methoxy-3-nitrobenzene, the presence of the ethoxy group in this compound can lead to different solubility and boiling point characteristics .
Properties
CAS No. |
671790-60-6 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-ethoxy-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
HGKPNOPCUATMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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